2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Description
The compound 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a sulfur-containing heterocyclic molecule featuring a 1,2,3,4-tetrahydroquinoline scaffold linked via a sulfanyl bridge to a 4-chlorobenzyl-substituted indole moiety. Its synthesis involves the reaction of 1-mercapto-3-phenylisoquinoline with 2-bromo-1-(4-chlorophenyl)-2-phenylethanone under reflux in ethanol, followed by purification via recrystallization . Key structural attributes include:
Properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2OS/c27-21-13-11-19(12-14-21)16-28-17-25(22-8-2-4-10-24(22)28)31-18-26(30)29-15-5-7-20-6-1-3-9-23(20)29/h1-4,6,8-14,17H,5,7,15-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEOKFWAZWSIBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the chlorophenyl group. The quinoline moiety is then synthesized separately and coupled with the indole derivative through a sulfanyl linkage.
Indole Derivative Synthesis: The indole nucleus can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorophenyl Group Introduction: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions, using chlorobenzene and a suitable electrophile.
Quinoline Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The final step involves coupling the indole and quinoline derivatives through a sulfanyl linkage, typically using thiol reagents and coupling agents like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole and quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with various molecular targets, including enzymes and receptors. The indole and quinoline moieties are known to bind to specific sites on proteins, potentially inhibiting their function or altering their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfanyl linkage could facilitate redox reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs:
Key Findings from Comparative Analysis:
Sulfanyl vs. Sulfonyl Bridges :
- The sulfanyl group in the target compound confers moderate polarity and nucleophilic reactivity, whereas sulfonyl analogs (e.g., ) exhibit higher polarity, acidity (pKa ~1–2 for sulfonic acids), and stability toward oxidation .
- Crystallographic data show sulfonyl-containing compounds (e.g., ) form denser hydrogen-bonding networks compared to sulfanyl-linked systems .
Core Scaffold Variations: Replacement of tetrahydroquinoline with morpholine () or quinolinone () alters electron distribution and bioavailability. Morpholine derivatives often exhibit improved water solubility due to the oxygen atom’s lone pairs . Indole vs. 2-methylindole (): Methyl substitution at the indole 2-position sterically hinders electrophilic substitution reactions, redirecting reactivity to the 5-position .
Synthetic Accessibility: The target compound’s synthesis requires inert conditions (N₂ atmosphere) to prevent sulfanyl oxidation, whereas sulfonyl analogs demand harsher reagents (e.g., H₂O₂, HNO₃) . Friedel-Crafts routes () are faster but less regioselective compared to thiol-based couplings .
Biological Activity
The compound 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one (CAS Number: 850933-00-5) is a complex organic molecule that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Anticancer Activity
Research indicates that compounds similar to This compound have shown significant anticancer properties. For instance, studies have demonstrated that tetrahydroquinoline derivatives exhibit low micromolar inhibition across various cancer cell lines. Specifically, modifications in the aryl groups of these derivatives can drastically affect their antiproliferative effects .
In a comparative study involving tetrahydroquinoline analogs, certain compounds maintained considerable activity against prostate carcinoma and breast adenocarcinoma cell lines, suggesting that structural variations can enhance biological efficacy .
The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The indole moiety allows for high-affinity binding to various biological targets, potentially modulating critical signaling pathways involved in cancer progression and cellular proliferation .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antiviral Properties : Research has indicated potential antiviral activities for indole derivatives, suggesting that modifications like those seen in this compound could enhance therapeutic efficacy against viral infections.
- Antimicrobial Effects : Similar compounds have demonstrated antimicrobial activity against various bacterial strains. For example, synthesized derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating a broad spectrum of biological activity that may be applicable to this compound as well .
- Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been highlighted in studies focusing on acetylcholinesterase and urease inhibition. Such activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1H-Indole-3-carboxylic acid | Structure | Anticancer |
| 3,4-Diaryl-1,2-dihydroquinolines | Structure | Antiproliferative |
| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin} | Structure | Antimicrobial |
This table illustrates how variations in structure correlate with differences in biological activity among related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
